molecular formula C11H14FNO2 B14033721 (R)-2-(4-Fluorobenzyl)-ala-ome

(R)-2-(4-Fluorobenzyl)-ala-ome

Cat. No.: B14033721
M. Wt: 211.23 g/mol
InChI Key: ZGLCWUAEHZXXBE-LLVKDONJSA-N
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Description

®-2-(4-Fluorobenzyl)-ala-ome is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a fluorobenzyl group attached to an alanine derivative, making it a valuable subject for research in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of 4-fluorobenzyl cyanide as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions often involve the use of solvents and catalysts to facilitate the process.

Industrial Production Methods

In industrial settings, the production of ®-2-(4-Fluorobenzyl)-ala-ome may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Fluorobenzyl)-ala-ome can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

®-2-(4-Fluorobenzyl)-ala-ome has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-2-(4-Fluorobenzyl)-ala-ome involves its interaction with specific molecular targets and pathways. The fluorobenzyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate biological processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(4-Fluorobenzyl)-ala-ome is unique due to its specific combination of the fluorobenzyl group with an alanine derivative. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

methyl (2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoate

InChI

InChI=1S/C11H14FNO2/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3/t11-/m1/s1

InChI Key

ZGLCWUAEHZXXBE-LLVKDONJSA-N

Isomeric SMILES

C[C@@](CC1=CC=C(C=C1)F)(C(=O)OC)N

Canonical SMILES

CC(CC1=CC=C(C=C1)F)(C(=O)OC)N

Origin of Product

United States

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